N-Desmethyl Droloxifene-d5 is a deuterated derivative of N-Desmethyl Droloxifene, which is an important compound in pharmacological research. It is primarily studied for its role in breast cancer treatment and its effects on estrogen receptors. The molecular formula of N-Desmethyl Droloxifene-d5 is CHDNO, and it has a molecular weight of 378.52 g/mol . This compound serves as a valuable tool in proteomics research, particularly in studies involving metabolic pathways and drug interactions.
N-Desmethyl Droloxifene-d5 is classified as a selective estrogen receptor modulator (SERM). It is synthesized from tamoxifen, a well-known SERM used in breast cancer therapy. The deuterated version, N-Desmethyl Droloxifene-d5, allows for enhanced tracking in metabolic studies due to the presence of deuterium, which alters the mass of the compound without significantly changing its chemical properties .
The synthesis of N-Desmethyl Droloxifene-d5 typically involves the following steps:
The synthesis process may involve specific reagents and conditions that favor the incorporation of deuterium at designated positions within the molecule. For example, reactions may be carried out under inert atmospheres to prevent unwanted side reactions that could lead to the loss of deuterium labeling.
The molecular structure of N-Desmethyl Droloxifene-d5 consists of a phenolic ring system with an ethylene bridge and a nitrogen-containing heterocycle. The presence of deuterium atoms influences its spectral properties, making it suitable for mass spectrometry applications.
The structural characteristics can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into the arrangement of atoms and the presence of functional groups within the compound.
N-Desmethyl Droloxifene-d5 participates in various chemical reactions typical of SERMs, including:
The metabolic pathways can be studied using in vitro assays with liver microsomes or recombinant cytochrome P450 enzymes to elucidate how N-Desmethyl Droloxifene-d5 is processed in biological systems .
N-Desmethyl Droloxifene-d5 acts primarily through selective binding to estrogen receptors, exerting either estrogenic or anti-estrogenic effects depending on the target tissue. This mechanism is crucial for its role in cancer therapy, where it can inhibit tumor growth by blocking estrogen's proliferative effects on breast tissue.
Studies have shown that compounds like N-Desmethyl Droloxifene-d5 can influence gene expression related to cell proliferation and apoptosis through their interaction with estrogen receptors .
Relevant analyses include thermal stability assessments and solubility tests to determine optimal conditions for storage and use in experiments.
N-Desmethyl Droloxifene-d5 has several scientific applications:
This compound represents a significant advancement in understanding drug interactions and mechanisms within pharmacology, particularly concerning hormone-related therapies.
N-Desmethyl Droloxifene-d5 is systematically named as 3-[(1E)-1-{4-[2-(Methylamino)ethoxy]phenyl}-2-phenyl(2H₅)-1-buten-1-yl]phenol according to IUPAC conventions. This nomenclature precisely defines its molecular structure:
The compound belongs to the stilbenoid class of organic compounds characterized by a 1,2-diphenylethylene core structure. Its classification as a deuterated antiestrogen metabolite reflects both its biological origin and isotopic modification [3] [5]. The E-isomer specification is pharmacologically critical, as this configuration exhibits approximately 100-fold greater estrogen receptor binding affinity compared to the Z-isomer [3] [7].
The molecular formula C₂₅H₂₂D₅NO₂ reveals strategic deuterium incorporation at five hydrogen positions. Deuterium atoms specifically replace hydrogens in the β-phenyl ring's ethyl group (Fig. 1), creating a distinct isotopic signature while maintaining identical steric parameters to the non-deuterated compound.
Table 1: Isotopic Labeling Profile
Parameter | Specification |
---|---|
Molecular Weight | 378.52 g/mol |
Isotopic Enrichment | ≥98% D |
Deuteration Positions | Phenylbutenyl group (C₆D₅-CH₂-CH₃) |
Unlabeled Formula | C₂₅H₂₇NO₂ (373.5 g/mol) |
This targeted deuteration induces measurable changes in physicochemical properties:
The isotopic labeling serves as an analytical probe without significantly altering the compound's biochemical behavior or receptor interactions [4] [9].
N-Desmethyl Droloxifene-d5 has the exclusive CAS Registry Number 1185241-63-7, distinguishing it from its non-deuterated analog (83647-33-0). The compound exhibits multiple isomeric features:
Table 2: Isomeric Characteristics
Isomer Type | Specification |
---|---|
Geometric Isomerism | Predominantly E-isomer (>95% trans-configuration) |
Positional Isomerism | Potential 3'-, 4'-hydroxy positional variants |
Deuterium Isomerism | Uniform phenyl-d₅ labeling (no positional variance) |
The E-configuration is essential for biological activity, with the Z-isomer typically limited to <5% in reference materials [3]. Positional isomerism may occur at hydroxylation sites (3- vs. 4-hydroxy derivatives), though the 3-hydroxy configuration defines this specific metabolite. The deuterium labeling exhibits no stereochemical variability due to symmetric phenyl ring substitution [2] [5].
Mass Spectrometry:
Table 3: Characteristic Mass Spectrometry Parameters
Precursor Ion (m/z) | Product Ion (m/z) | Fragment Identity |
---|---|---|
374.3 | 58.1 | CH₂=N⁺(CH₃)CH₂ |
374.3 | 129.05 | Deuterated phenyl-butenyl |
374.3 | 135.08 | Phenolic ring + ethylene bridge |
NMR Spectroscopy:
These analytical signatures enable unambiguous identification in complex matrices. The deuterium labeling significantly enhances mass spectrometric detection sensitivity in biological samples by reducing metabolic degradation at the labeled positions (isotope effect) while maintaining chromatographic behavior identical to the protiated form [6] [7].
Table 4: Standardized Compound Nomenclature
Synonym | Source |
---|---|
N-Desmethyl Droloxifene-d5 | SCBT, LGC Standards |
3-[(1E)-1-{4-[2-(Methylamino)ethoxy]phenyl}-2-phenyl(2H₅)-1-buten-1-yl]phenol | IUPAC |
N-Desmethyl-3-hydroxytamoxifen-d5 | Research literature |
K 106-d5 | Pharmaceutical development |
CAS 1185241-63-7 | Universal identifier |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7